Cas no 1352495-22-7 (Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester)
![Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester structure](https://ja.kuujia.com/scimg/cas/1352495-22-7x500.png)
Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester
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- インチ: 1S/C17H25N3O3/c1-5-20(16(22)23-17(2,3)4)15-13(8-6-10-18-15)14-9-7-11-19(14)12-21/h6,8,10,12,14H,5,7,9,11H2,1-4H3
- InChIKey: LTKNMHQTNZQEDY-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N(CC)C1=NC=CC=C1C1CCCN1C=O
Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD611291-1g |
tert-Butyl ethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate |
1352495-22-7 | 97% | 1g |
¥4774.0 | 2023-04-10 | |
Chemenu | CM495310-1g |
tert-Butylethyl(3-(1-formylpyrrolidin-2-yl)pyridin-2-yl)carbamate |
1352495-22-7 | 97% | 1g |
$681 | 2023-03-18 |
Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl esterに関する追加情報
Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester (CAS No. 1352495-22-7): A Comprehensive Overview in Modern Chemical Biology
Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester, identified by its CAS number 1352495-22-7, represents a significant compound in the realm of chemical biology and pharmaceutical research. This compound, featuring a complex structural framework, has garnered attention due to its potential applications in drug discovery and molecular interactions. The intricate arrangement of functional groups, including the 1-formyl-pyrrolidin-2-yl and pyridin-2-yl moieties, positions it as a versatile intermediate for synthesizing more elaborate molecules with therapeutic implications.
The tert-butyl ester moiety in the compound's name is particularly noteworthy, as it serves as a protecting group for the carbamic acid functionality. This protection is crucial in synthetic chemistry, allowing for selective modifications while maintaining the integrity of other reactive sites. The ethyl group at the end of the molecule further enhances its utility, providing a handle for subsequent chemical transformations. Such structural features make Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester a valuable asset in the development of novel bioactive molecules.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in medicinal chemistry. The presence of both pyridine and pyrrolidine rings in Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester aligns it with this trend. Pyridine derivatives are well-documented for their role in various biological processes, while pyrrolidine scaffolds are increasingly recognized for their contributions to drug design. The combination of these motifs offers a rich chemical space for exploration.
The 1-formyl-pyrrolidin-2-yl group is particularly intriguing from a synthetic perspective. The formyl functionality can participate in condensation reactions, forming Schiff bases or other conjugated systems. These reactions are pivotal in generating complex molecular architectures that can exhibit unique biological activities. Moreover, the formyl group can be further functionalized, allowing for the introduction of additional substituents that may enhance binding affinity or selectivity towards biological targets.
In the context of drug discovery, Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester could serve as a key intermediate in the synthesis of small-molecule inhibitors or modulators. Its structural features suggest potential interactions with enzymes or receptors involved in critical biological pathways. For instance, the pyridine ring might engage in hydrogen bonding or π-stacking interactions with protein targets, while the pyrrolidine moiety could contribute to hydrophobic complementarity.
Recent studies have demonstrated the utility of similar heterocyclic compounds in addressing various therapeutic challenges. Researchers have leveraged the inherent flexibility and functional diversity of these molecules to develop candidates with improved pharmacokinetic profiles and reduced toxicity. Ethyl-[3-(1-formyl-pyrrolidin-2-yl)-pyridin-2-yl]-carbamic acid tert-butyl ester embodies these principles, offering a promising starting point for further innovation.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Key considerations include selecting appropriate reagents and catalysts that facilitate the formation of desired bonds while minimizing side reactions. Additionally, protecting group strategies must be employed to safeguard sensitive functionalities during synthetic transformations.
From a computational chemistry perspective, Ethyl-[3-(1-formyl-pyrrolidin-2-lyl)-pyridin - 2 - yl] - carbamic acid tert-butylester can be subjected to molecular modeling studies to predict its interactions with biological targets. These simulations can provide insights into binding modes, affinity predictions, and even structural modifications to enhance activity. Such computational approaches are increasingly integral to modern drug discovery pipelines.
The role of intermediates like Ethlyl-[3-(1-formyI-pyrrolidinin - 2 - yl) - pyridine - 2 - yl] - carbamate acid tert-butyI ester extends beyond mere building blocks; they are strategic components that enable researchers to explore complex chemical space efficiently. By leveraging well-characterized intermediates such as this one, scientists can accelerate their journey toward discovering novel therapeutics.
In conclusion, Ethlyl[3(1-forrnI-pyrroliinin - 22yI) - pyridine - 22yI] - carbamate aciI tert-butyI ester (CAS No: 1352495227) stands as an exemplar of how intricate molecular structures can drive innovation in chemical biology and pharmaceutical research Its multifaceted functionality positions it as a valuable tool for synthesizing bioactive molecules with potential therapeutic applications The ongoing exploration of its synthetic possibilities and biological interactions underscores its significance in advancing our understanding
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